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CUMMINGTONITE

Cat. No.: B1174272
CAS No.: 17499-08-0
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Description

Cummingtonite is a monoclinic amphibole group mineral with the chemical composition (Mg,Fe²⁺)₂(Mg,Fe²⁺)₅Si₈O₂₂(OH)₂, a magnesium iron silicate hydroxide . It forms a solid solution series between its magnesium-rich (magnesiothis compound) and iron-rich (grunerite) endmembers . This mineral is characterized by its typically dark green, brown, or gray color, a vitreous to silky luster, and a habit that is most commonly fibrous, columnar, or granular . It possesses good cleavage in two directions intersecting at 54 and 126 degrees, a splintery fracture, and a Mohs hardness of 5-6 . For researchers, this compound is a critical mineral for studying medium-grade metamorphic processes. It is commonly found in metamorphosed magnesium-rich rocks and amphibolites, where it frequently coexists with minerals such as hornblende, actinolite, chlorite, and talc . Its formation is particularly indicative of specific bulk-rock chemistries, especially in low-calcium mafic protoliths . Furthermore, the fibrous asbestiform variety of its grunerite endmember, known as Amosite, is a subject of study in material science and health safety research . This compound is also valuable in advanced analytical research; for instance, its occurrence as needle-like inclusions within rhodonite, sometimes with a quartz interface, provides a complex system for investigating mineral paragenesis and decomposition pathways using techniques like Raman spectroscopy and mapping . This product is provided For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or personal use of any kind.

Properties

CAS No.

17499-08-0

Molecular Formula

C9H4ClF3N2

Synonyms

CUMMINGTONITE

Origin of Product

United States

Advanced Crystallographic Investigations of Cummingtonite

In-Depth Crystal Structure and Site Occupancy Characterization

The fundamental building block of the cummingtonite structure, like all silicate (B1173343) minerals, is the silicon-oxygen tetrahedron (SiO₄)⁴⁻ britannica.com. These tetrahedra link together to form infinite double chains that run parallel to the crystallographic c-axis britannica.commsaweb.orgdiagnosticpathology.eu.

Analysis of the Double-Chain Silicate Framework (Si-O)

The essential characteristic of the amphibole structure is the double chain of corner-linked silicon-oxygen tetrahedrons britannica.com. These chains repeat along their length at intervals of approximately 5.3 angstroms (Å), defining the ideal c-axis of the unit cell britannica.com. The tetrahedrons alternately share two and three oxygen atoms, resulting in a silicon-to-oxygen ratio of 4:11 britannica.com. These double chains can be described by the chemical formula (Si₄O₁₁)n diagnosticpathology.eu. The separated chains are bonded by cations and partially by hydroxyl ions diagnosticpathology.eu.

Detailed Examination of Octahedral Cation Sites (M1, M2, M3, M4)

The double silicate chains are bonded to octahedral strips consisting of cation sites britannica.comalexstrekeisen.it. In the monoclinic this compound structure, there are four distinct crystallographically independent octahedral cation sites designated M1, M2, M3, and M4 britannica.commsaweb.orgarizona.edu. These sites are present in the proportions M1:M2:M3:M4 = 2:2:1:2 within the unit cell, accommodating a total of seven divalent cations britannica.commsaweb.org.

The M1, M2, and M3 octahedra contain the C-type cations and share edges to form octahedral bands parallel to the c crystallographic direction britannica.com. Specifically, M1 and M3 are bonded to four oxygen atoms and two hydroxyl anions, while M2 is coordinated by six oxygen atoms britannica.com. The M4 site has a sixfold to eightfold coordination and accommodates the B-type cations britannica.com. The M4 site is structurally similar to the M2 site in pyroxene (B1172478) and can accommodate larger cations like Ca²⁺, although in this compound, it is primarily occupied by Fe²⁺ and Mg²⁺ britannica.comarizona.edu.

Studies using techniques such as X-ray diffraction and Mössbauer spectroscopy have been crucial in determining the distribution and occupancy of Fe²⁺ and Mg²⁺ ions among these M sites msaweb.orgarizona.edugeoscienceworld.org. For instance, investigations have shown that Fe²⁺ ions preferentially occupy the M4 position, while Mg²⁺ tends to be concentrated in the other sites (M1, M2, and M3), particularly M2 msaweb.orgarizona.edu. The M4 site shows a strong preference for Fe²⁺ in the absence of Ca²⁺ minsocam.org. The distribution among M1, M2, and M3 is less strongly partitioned due to the relative similarity of these octahedra minsocam.org.

Initial studies on a this compound with 35.8 mole percent Fe₂Si₈O₂₂(OH)₂ indicated specific site occupancies: M4 was occupied by 75% Fe²⁺ and 25% Mg²⁺, M2 by 85% Mg²⁺ and 15% Fe²⁺, and M1 and M3 by 67% Mg²⁺ and 33% Fe²⁺ arizona.edu. More recent refinements using X-ray diffraction on heat-treated and unheated samples have provided further details on site preferences geoscienceworld.org.

Intracrystalline Cation Ordering Phenomena and Their Kinetics

Intracrystalline cation ordering, particularly the exchange of Fe²⁺ and Mg²⁺ between the different M sites, is a significant phenomenon in this compound that is dependent on temperature and influences the mineral's thermodynamic properties and crystal symmetry rruff.infogeoscienceworld.orgresearchgate.net.

Mechanistic Understanding of Fe²⁺-Mg Exchange Kinetics

The distribution of Fe²⁺ and Mg²⁺ among the M1, M2, M3, and M4 sites is temperature-dependent rruff.infogeoscienceworld.orgresearchgate.net. At higher temperatures, there is generally less pronounced fractionation of Fe²⁺ and Mg²⁺ among the sites geoscienceworld.org. The kinetics of diffusion of Fe²⁺ and Mg²⁺ among these sites appear to be site-dependent rruff.infogeoscienceworld.org. Studies on cation ordering kinetics in minerals like this compound have gained importance as they can potentially provide information on cooling rates (geospeedometry) geologyscience.ru. However, the kinetics of cation exchange in amphiboles are not yet fully understood or constrained geologyscience.ru. Research suggests that the kinetics of re-ordering can be very rapid geologyscience.ru.

Influence of Manganese (Mn²⁺) on Cation Distribution and Ordering

Manganese (Mn²⁺) can substitute for (Fe,Mg) within the this compound structure, primarily replacing B site atoms bionity.com. In manganoan this compound, Mn²⁺ ions favor the M4 position even more strongly than iron msaweb.org. High-temperature neutron powder diffraction studies have shown that long-range disordering between Mg²⁺ and Mn²⁺ on the M4 and M2 sites occurs above approximately 550°C geologyscience.ru. Mn²⁺ prefers the M4 site with a specific site-preference energy geologyscience.ru. Disordering at elevated temperatures induces an increase in Mn occupancy at M2 and a decrease at M4 geologyscience.rugeoscienceworld.org.

Quantitative Assessment of Temperature and Pressure Effects on Ordering

The degree of Fe²⁺-Mg ordering in this compound is strongly dependent on temperature rruff.infogeoscienceworld.orgresearchgate.net. Higher temperatures lead to increased disordering geoscienceworld.org. The quenched state of M-site ordering can influence the symmetry of the unit cell (C2/m vs. P2₁/m) rruff.infogeoscienceworld.orgresearchgate.net. Some this compound compositions that are C-centered at high temperatures become primitive (P2₁/m) when quenched to preserve a high-temperature ordering state rruff.info. This inversion appears to depend on the amount of Mg on the M4 site rruff.info.

Thermodynamic models have been developed to account for the temperature-dependent cation ordering of Fe²⁺ and Mg²⁺ between the octahedral sites researchgate.netrruff.info. These models explicitly consider intersite nonconvergent cation ordering and intrasite interaction energies arising from size-mismatch of unlike cations researchgate.net. Site preferences, expressed in terms of an ideal ordering energy, have been found to show little temperature dependence over certain temperature ranges (e.g., 600–750 °C) geoscienceworld.org. For instance, the ideal ordering energy between M1 and M4 is approximately 18.2 kJ and is largely independent of composition, except for very magnesian compositions geoscienceworld.org. The ideal ordering energy between M1 and M2 varies with composition geoscienceworld.org.

This compound is stable across a range of temperatures and pressures, typically found in metamorphic rocks formed under amphibolite-facies conditions (400-800 °C and <1-15 kbar) rruff.infogeoscienceworld.org. The paragenesis of this compound with other minerals is sensitive to temperature, pressure, and oxygen fugacity rruff.infogeoscienceworld.org. While the influence of temperature on cation ordering is well-documented, the quantitative assessment of pressure effects on ordering is less extensively covered in the provided snippets, although the stability of this compound itself is pressure-dependent rruff.infogeoscienceworld.org.

Polymorphism and High-Pressure/High-Temperature Phase Transitions

This compound exhibits polymorphism, undergoing phase transitions in response to changes in temperature and pressure. researchgate.netresearchgate.net These transitions involve changes in the crystal structure and space group symmetry. researchgate.netresearchgate.netusgs.gov

C2/m to P2₁/m Space Group Transformations

A significant phase transition in this compound is the transformation between the C2/m and P2₁/m space groups. researchgate.netresearchgate.netusgs.gov This transition can be induced by both temperature and pressure. researchgate.netresearchgate.netusgs.gov

Temperature-induced transitions from the P2₁/m to C2/m space group have been observed in this compound at temperatures ranging from 240 to 373 K, depending on the occupancy of the M4 sites. researchgate.netresearchgate.net High-temperature single-crystal X-ray diffraction studies have shown that this compound with P2₁/m symmetry at room temperature transforms to C2/m symmetry when heated. usgs.gov

Pressure-driven transitions from C2/m to P2₁/m symmetry have been reported in this compound at approximately 1.21 GPa. researchgate.netresearchgate.netcarnegiescience.eduresearchgate.net Studies using single-crystal X-ray diffraction and infrared spectroscopy have investigated the structural changes associated with this pressure-induced transition. researchgate.netcarnegiescience.eduresearchgate.net The appearance of reflections violating the C2/m space group indicates the transition to P2₁/m symmetry with increasing pressure. carnegiescience.eduresearchgate.net Infrared spectra also provide evidence for this transition through the splitting of OH stretching bands, which is attributed to an increase from one to two nonequivalent OH positions. carnegiescience.eduresearchgate.net

The C2/m-P2₁/m transition is characterized as a weakly displacive first-order or tricritical transition. carnegiescience.eduresearchgate.net Unit-cell compression across this transition is anisotropic, with the 'a' dimension being the most compressible in both phases. carnegiescience.eduresearchgate.net

Table 1: Approximate Transition Pressures for C2/m to P2₁/m in this compound and Grunerite

MineralApproximate Transition Pressure (GPa)Source
This compound~1.21 researchgate.netresearchgate.netcarnegiescience.eduresearchgate.net
Grunerite~3 researchgate.netresearchgate.net

Structural Implications of Displacive Inversions and Order-Disorder

The C2/m-P2₁/m phase transition involves significant structural changes. carnegiescience.eduresearchgate.net In the C2/m structure, there is one crystallographically distinct silicate chain. carnegiescience.edu Upon transformation to P2₁/m, this chain becomes two distinct chains. carnegiescience.edu This is coupled with the splitting of the M4-O5 and M4-O6 bonds into two nonequivalent bonds. carnegiescience.eduresearchgate.net Additionally, the coordination of the M4 cation increases from sixfold to sevenfold during this transition. carnegiescience.eduresearchgate.net

The transition is considered to be primarily driven by the differential compression between the M4 and T (tetrahedral) sites, with the symmetry breaking providing a necessary tighter coordination for the M4 site. researchgate.net

The structural evolution through the C2/m-P2₁/m transition can involve both a purely displacive framework distortion and order-disorder between crystallographic sites that become distinct in the P2₁/m structure. geoscienceworld.org While X-ray diffraction primarily reveals the average structure and displacive contributions, techniques like Mössbauer spectroscopy can provide insights into the local structural evolution, such as around the Fe²⁺ at the M4 site. geoscienceworld.org

Order-disorder phenomena, particularly the distribution of Mg and Fe²⁺ cations among the M sites (M1, M2, M3, M4), play a role in the thermodynamics and kinetics of phase transitions in this compound. The degree of cation disorder can influence the transition temperature. rruff.inforesearchgate.net

Analysis of Twinning Mechanisms and Their Crystallographic Expression

Twinning is a common phenomenon in this compound, observed as simple or lamellar twins. wikipedia.orgarizona.edugalleries.com Twinning in crystals involves a symmetrical relationship between two or more intergrown crystals. researchgate.netuspex-team.org These oriented intergrowths can be formed during crystal growth, phase transitions, or mechanical deformation. researchgate.netuspex-team.org

In this compound, twinning is often observed parallel to {100}. arizona.edu The crystallographic expression of twinning is described by twin laws and results in specific symmetry relationships between the twinned individuals. researchgate.net Transformation twins, which form during a phase transition, are typically domain structures. researchgate.net

The presence of a common substructure across the composition plane in a twinned crystal can provide a structural explanation for the formation of the twin. researchgate.net This suggests that the underlying arrangement of atoms or structural units facilitates the oriented intergrowth.

Table 2: Common Twinning in this compound

Twinning TypeCrystallographic PlaneDescriptionSource
Simple{100}Two intergrown crystals arizona.edugalleries.com
Lamellar{100}Multiple lamellae arizona.edugalleries.com

Geochemical and Petrological Investigations of Cummingtonite Genesis

Metamorphic Parageneses and Environmental Controls on Formation

Cummingtonite is a characteristic mineral in various metamorphic rock types, particularly those derived from magnesium-rich and iron-rich protoliths wikipedia.orgrruff.info. Its stability is influenced by temperature, pressure, and the chemical composition of the system, including the activities of water and oxygen rruff.info.

This compound in Amphibolite-Facies Conditions and Regional Metamorphism

This compound commonly occurs in amphibolites and other metamorphosed magnesium-rich rocks that have undergone regional metamorphism under amphibolite-facies conditions wikipedia.orgchemeurope.comrruff.info. This metamorphic facies is generally associated with moderate to high temperatures (typically 400-800 °C) and pressures (less than 10-15 kbar) rruff.info. In these settings, this compound often coexists with other metamorphic minerals such as hornblende, actinolite, magnesium clinochlore chlorite, talc (B1216), serpentine-antigorite minerals, or metamorphic pyroxenes wikipedia.orgchemeurope.com. Magnesium-rich this compound can also be found alongside anthophyllite (B1174218) wikipedia.orgchemeurope.com. Textural evidence in some regionally metamorphosed basic volcanic rocks suggests that this compound can develop from hornblende during amphibolite-facies conditions geoscienceworld.orgcambridge.orgcambridge.orgarizona.edu.

Occurrence within Metamorphosed Iron Formations and Associated Mineral Assemblages

Iron-rich members of the this compound-grunerite series, specifically grunerite, are particularly characteristic of metamorphosed iron formations wikipedia.orgchemeurope.comsmith.edugeoscienceworld.org. These formations, often banded iron formations, when subjected to metamorphism, can develop mineral assemblages containing grunerite, magnetite, and quartz geoscienceworld.org. The stability of this compound and grunerite in these settings extends from the biotite (B1170702) isograd through the garnet and staurolite (B76914) isograds geoscienceworld.org. Possible formation reactions include the breakdown of minerals like minnesotaite or reactions involving ferrodolomite, quartz, and water geoscienceworld.org. In rocks that have experienced both contact and regional metamorphism, grunerite may be associated with fayalite, hedenbergite, and almandine geoscienceworld.org. The this compound and grunerite found in metamorphosed iron formations tend to be relatively pure, with low concentrations of non-quadrilateral components rruff.info.

Formation in Contact Metamorphic Aureoles

This compound can also form in contact metamorphic aureoles, which are zones of metamorphic rocks surrounding igneous intrusions opengeology.orgwikipedia.org. Heat from the intruding magma drives metamorphic reactions in the surrounding country rock opengeology.orgwikipedia.org. The presence of this compound in a contact aureole is influenced by the protolith composition and the pressure-temperature conditions of metamorphism researchgate.netjpgu.org. For example, in the contact aureole beneath the Stillwater Complex, a cordierite (B72626) + this compound hornfels zone formed at temperatures between 600 and 700 °C and pressures consistent with emplacement at a depth of 6-7 km researchgate.net. In some contact aureoles within serpentinite bodies, Mg-cummingtonite may appear instead of or in addition to anthophyllite, depending on the pressure and other conditions jpgu.org. This compound has been observed in association with actinolite, biotite, and calcic plagioclase in contact metamorphic aureoles within xenoliths in syenite-diorite researchgate.net.

Role of Protolith Composition in this compound Stabilization

The composition of the original rock (protolith) plays a crucial role in the stabilization of this compound during metamorphism accessscience.comcambridge.orgopengeology.org. This compound typically forms from protoliths that are relatively rich in magnesium and iron and poor in calcium, sodium, and potassium wikipedia.orgchemeurope.comgeoscienceworld.org. Metamorphosed magnesium-rich rocks and iron formations are common protoliths wikipedia.orgchemeurope.comrruff.infosmith.edu. Studies have shown that this compound amphibolites of basalt-andesite composition can form from protoliths containing significant amounts of quartz clasts and Mg-Fe-alumosilicates and silicates researchgate.net. The presence of specific elements and minerals in the protolith dictates the chemical components available for the formation of new metamorphic minerals, including this compound opengeology.org. For instance, the formation of this compound from hornblende during regional metamorphism suggests a protolith composition that favored this transformation under amphibolite-facies conditions geoscienceworld.orgcambridge.orgcambridge.org.

Igneous Petrogenesis and Magmatic Crystallization Pathways

While less common than in metamorphic rocks, this compound can also crystallize directly from magma, particularly in silicic volcanic rocks chemeurope.comsmith.edugeoscienceworld.org.

Crystallization as a Phenocryst Phase in Silicic Volcanic Rocks

This compound has been found as a phenocryst phase in some felsic volcanic rocks, such as dacites and rhyolites wikipedia.orgchemeurope.comsmith.edugeoscienceworld.orgcopernicus.org. Phenocrysts are larger crystals that crystallize from magma before eruption. The presence of this compound phenocrysts in silicic volcanic rocks provides information about the pre-eruption conditions of the magma, including temperature, water pressure, and oxygen fugacity rruff.infogeoscienceworld.org. Experimental studies on this compound-bearing tephra from volcanoes like Mount St. Helens indicate that this compound is stable within specific temperature and pressure ranges during magmatic crystallization geoscienceworld.org. For example, in the Yn tephra from Mount St. Helens, this compound was found to be stable between 2 and 3 kbar at 790 °C, with an upper thermal stability limit around 790-810 °C geoscienceworld.org. The presence of this compound rims on hornblende phenocrysts in some dacites also suggests specific crystallization pathways and conditions within the magma chamber geoscienceworld.orgusgs.gov. The composition of this compound coexisting with iron-titanium oxides in rhyolites can be a sensitive indicator of oxygen fugacity rruff.info.

Identification as a Late Magmatic Phase or Uralitic Replacement in Plutonic Rocks

This compound can occur in plutonic rocks, sometimes as a late magmatic phase or, more commonly, as a product of uralitic replacement of orthopyroxene. rruff.info Uralitization is a process where primary pyroxene (B1172478) is altered to amphibole. up.ac.za In some plutonic settings, this compound-grunerite has been observed originating from the destabilization of clinopyroxene, often associated with Fe-hornblende or Fe-edenite. scielo.br This type of replacement is considered typical for magmatic or early subsolidus stages. oup.com For instance, in the Hyllingen gabbro complex, amphibolization is a common phenomenon, with original hypersthene often completely altered into a mass of amphiboles, including this compound in this compound-hornblende gabbros associated with shear zones. geologi.no The replacement of orthopyroxene by this compound can be represented by reactions involving SiO2-rich hydrous melt. copernicus.org

This compound Formation in the Context of Partial Melting Processes in Crustal Environments

This compound can form in deep-crustal environments and is suggested to coexist with incipient melt in certain gneiss compositions. rruff.info Studies have found this compound to be a product of partial melting in materials of similar composition. rruff.info Partial melting of metavolcanic rocks containing low-Ca amphiboles like this compound and biotite can lead to substantial dehydration-melting, particularly in certain metamorphic facies series. researchgate.net This process is thought to occur concurrently with widespread metapelite dehydration-melting. researchgate.net Reactive interaction between migmatite-related melt and mafic rocks in the lower crust can also lead to the formation of this compound. copernicus.orgcopernicus.org In such scenarios, the interaction of SiO2-rich hydrous melt with precursor orthopyroxene (± plagioclase) can result in the crystallization of this compound through a coupled dissolution-precipitation process. copernicus.org

Hydrothermal Alteration Processes and Fluid-Mineral Interactions

Hydrothermal alteration, involving the interaction of rocks with hot aqueous fluids, is a significant mechanism for this compound genesis. siteoficial.ws

This compound Genesis through Hydrothermal Alteration of Mafic and Ultramafic Prototypes

This compound can form through the hydrothermal alteration of mafic and ultramafic rocks. geus.dkresearchgate.net This process involves the chemical replacement of original minerals by new ones in the presence of a hydrothermal fluid. siteoficial.ws In metamorphosed ultramafic rocks, this compound can grow as randomly oriented acicular aggregates, sometimes associated with talc and tremolite. oup.com Hydrothermal alteration zones in metamafic and meta-ultramafic rocks are well-established, and this compound can be a product of such alteration, for example, minor serpentine (B99607) and this compound formed during a later metamorphic phase in a metapyroxenite sill. siteoficial.wsgeoscienceworld.org Similar aluminous rocks elsewhere have been described as products of high-temperature hydrothermal alteration of mafic to felsic volcanic rocks. geus.dk

Experimental Petrology and Controlled Synthesis of this compound-Bearing Systems

Experimental petrology allows for the controlled synthesis of minerals like this compound under specific pressure and temperature conditions, providing insights into their stability fields and formation reactions.

Design and Execution of Controlled Synthesis Experiments under High P-T Conditions

Controlled synthesis experiments are conducted under high pressure and temperature (P-T) conditions to replicate the environments where this compound forms in nature. oup.compsu.eduminsocam.org These experiments often involve using starting materials such as oxide mixes, gels, or natural mineral assemblages. psu.eduminsocam.orggeoscienceworld.org For example, experiments have been conducted at temperatures ranging from 500 to 875 °C and pressures from 0.2 to 1.3 GPa to synthesize amphiboles, including those with a this compound solid solution component. geoscienceworld.org

Experimental studies have investigated the phase relations and stability of this compound, sometimes in the presence of other minerals like actinolite, clinopyroxene, and quartz. oup.comminsocam.orgoup.com Techniques such as the double capsule technique with oxygen buffers like fayalite-magnetite-quartz (FMQ) are used to control oxygen fugacity during these experiments. minsocam.org The products of these experiments are then analyzed using techniques like X-ray diffractometry and electron microprobe analysis to identify the synthesized phases and their compositions. oup.comminsocam.orgoup.com These experiments help define the P-T conditions under which this compound is stable and the reactions by which it forms or breaks down. oup.comminsocam.org For instance, experiments have shown the nucleation of Fe-rich this compound at specific temperatures and pressures during the re-equilibration or breakdown of other amphiboles like tremolite or actinolite. oup.comoup.com

Elucidating Reaction Kinetics and Phase Evolution in Synthetic Systems

Experimental studies play a crucial role in understanding the formation of this compound and its relationship with other amphiboles under controlled pressure-temperature conditions. These synthetic investigations provide insights into reaction kinetics, phase stability, and the factors influencing the resulting mineral assemblages and compositions.

Synthesis experiments have explored the formation of this compound along various compositional joins within the amphibole quadrilateral, including the tremolite-cummingtonite and this compound-grunerite series. Starting materials often consist of oxide mixes or gels with bulk compositions designed to target specific amphibole compositions. geoscienceworld.org Hydrothermal methods are commonly employed, utilizing sealed capsules with water as a fluid phase, at elevated temperatures and pressures. geoscienceworld.orggeologyscience.ru

Studies on the tremolite-cummingtonite join (Ca₂Mg₅Si₈O₂₂(OH)₂ - Mg₇Si₈O₂₂(OH)₂) have shown that the presence of calcium facilitates the nucleation of this compound. minsocam.orggeoscienceworld.org In Ca-free synthesis runs, anthophyllite (Mg₇Si₈O₂₂(OH)₂) is typically the only amphibole synthesized. minsocam.orggeoscienceworld.org As calcium is introduced, the assemblage of anthophyllite + this compound can grow at the expense of less stable phases. minsocam.orggeoscienceworld.org At approximately 10 mole percent of the calcic end-member (actinolite), this compound can be the sole amphibole phase present. minsocam.orggeoscienceworld.org

The kinetics of amphibole growth and compositional changes have been monitored in time-series experiments. For instance, in hydrothermal experiments at 850 °C and 6.1 kbar using oxide mixtures, the initial synthesis products after a short duration (e.g., 8 minutes) included diopside, enstatite, clinoenstatite, quartz, and minor amounts of monoclinic amphibole. geologyscience.ru The compositions of these early-formed amphiboles varied significantly, ranging from nearly pure this compound to compositions close to ideal tremolite. geologyscience.ru Over longer durations (e.g., 97 hours), the proportion of Mg-rich amphiboles gradually decreased, and the average Ca/Mg ratios of the amphiboles increased. geologyscience.ru These kinetic studies highlight that the initial phases and their compositions can be far from equilibrium and that reaction progress leads towards more stable assemblages and compositions over time.

Phase relations between this compound and other amphiboles, such as actinolite, have been investigated experimentally. A solvus exists between this compound and actinolite, which is asymmetric. minsocam.orggeoscienceworld.org The composition of coexisting this compound and actinolite can serve as a geothermometer, providing estimates or lower limits on metamorphic temperatures. minsocam.orggeoscienceworld.org

The stability of this compound is also influenced by temperature, pressure, and oxygen fugacity. geoscienceworld.org Experimental data constrain the stability of this compound solid solutions coexisting with phases like orthopyroxene, H₂O, and quartz. rruff.info The P2₁/m to C2/m phase transition in this compound has been studied in synthetic samples, and it is influenced by temperature, pressure, and composition, particularly the Fe²⁺/(Fe²⁺ + Mg) ratio. researchgate.netgeologyscience.ru This transition is mainly controlled by the aggregate ionic radius at the M4 site, which is dependent on the B-site composition. geologyscience.ru

Experimental investigations into the thermal stability of Mg-rich actinolite have shown the nucleation of Fe-rich this compound at temperatures between 700-860 °C at 4 kbar, and at 800 °C and below at 1 kbar, depending on the starting material and temperature range. oup.comoup.com The growth of this compound was observed to increase with decreasing temperatures in these experiments. oup.com

While detailed kinetic data in the form of explicit rate constants are not consistently presented across all synthesis studies, the reported changes in phase proportions and compositions over time in experiments conducted for varying durations provide qualitative and semi-quantitative insights into reaction rates and pathways. The difficulty in achieving complete equilibrium and the sluggish nucleation of new phases in some systems are recurring themes in the experimental synthesis of amphiboles, including this compound. minsocam.orggeoscienceworld.org

Below is a conceptual representation of experimental data, illustrating how phase proportions might evolve over time in a synthetic system designed to produce this compound.

Experiment Duration (hours)Temperature (°C)Pressure (kbar)Starting MaterialObserved PhasesRelative Abundance of this compound
Short (e.g., 8)8506.1Oxide MixDiopside, Enstatite, Quartz, Minor AmphiboleLow
Intermediate (e.g., 20)8300.1Talc ProductAnthophyllite, this compoundIncreasing
Longer (e.g., 97)8506.1Oxide MixAmphibole (increasing Ca/Mg), decreasing Mg-rich phasesHigh (relative to earlier times)
Extended (e.g., 102 days)620Not specifiedNot specifiedThis compoundHigh

These synthetic studies underscore the complex interplay of temperature, pressure, starting material composition, and reaction duration in controlling the synthesis and stability of this compound and its coexistence with other mineral phases.

Thermodynamic Modeling and Phase Equilibria of Cummingtonite Systems

Development and Application of Thermodynamic Solution Models

Thermodynamic solution models for ferromagnesian amphiboles, including the cummingtonite-grunerite series, are developed to capture the complex dependence of mineral stability and properties on temperature, pressure, and chemical composition. These models explicitly account for the distribution of cations, primarily Fe2+ and Mg, across the distinct octahedral sites (M1, M2, M3, and M4) within the this compound crystal structure. This cation ordering is a key factor influencing the mineral's thermodynamic behavior.

Calibration and Parameterization for Ferromagnesian this compound Solid Solutions

The calibration and parameterization of these thermodynamic models rely on a combination of experimental data and observations from natural mineral assemblages. X-ray site occupancy data, which provide details on the distribution of Fe2+ and Mg among the different crystallographic sites, are essential for constraining the models. Furthermore, phase equilibrium data from experimental studies involving this compound solid solutions coexisting with phases like orthopyroxene, quartz, and H2O fluid are used to refine the model parameters. A comprehensive model for ferromagnesian amphiboles can involve up to 15 parameters, including standard-state contributions, ordering energies for cation exchange, reciprocal terms for the Gibbs energy of mechanical mixing, and regular-solution parameters for Fe2+-Mg interaction on each site. Simplified models with fewer parameters can also be employed depending on the desired level of complexity and available data.

Derivation of Gibbs Energy of Mixing and Activity-Composition Relationships

Based on calibrated thermodynamic models, the Gibbs energy of mixing and activity-composition relationships for this compound solid solutions can be derived. The Gibbs energy of mixing quantifies the deviation from ideal mixing behavior in the solid solution, a phenomenon influenced by temperature-dependent cation ordering and site-mismatch energies. At temperatures around 700-800°C, this compound solid solutions may exhibit small positive deviations from ideal behavior, while at lower temperatures, their behavior can be more complex, showing both positive and negative departures depending on the specific composition. Activity-composition relationships illustrate how the thermodynamic activity of the this compound end-members (magnesiothis compound and grunerite) varies with the bulk chemical composition of the solid solution. These relationships are intricate due to the influence of cation ordering. Determining the activity of end-members typically involves calculating the equilibrium cation distribution for a given composition and temperature and then using this distribution to compute the activity.

This compound as a Geothermobarometric Indicator

The presence and composition of this compound within mineral assemblages serve as valuable indicators for estimating the temperature and pressure conditions of metamorphism, as well as the activities of volatile components like water and the oxygen fugacity.

Interpretation of this compound Composition in Terms of Temperature, Water Activity, and Oxygen Fugacity

The composition of this compound, particularly its Fe-Mg ratio (expressed as XFe = Fe/(Fe+Mg)), is sensitive to temperature and can be utilized as a geothermometer. The temperature-dependent partitioning of Fe2+ and Mg between the different crystallographic sites within the this compound structure forms the basis for this application. Studies using techniques like Mössbauer spectroscopy have investigated the distribution of Mg2+ and Fe2+ between the M4 site and the M1, M2, and M3 sites to estimate crystallization temperatures.

This compound composition also provides insights into the activity of water (aH2O) and oxygen fugacity (fO2). The stability field of this compound is influenced by the presence and activity of H2O fluid. Reactions involving this compound and other minerals, such as orthopyroxene and quartz, are sensitive to temperature, pressure, and fO2. For example, the paragenesis of this compound with olivine (B12688019) and quartz is restricted to specific pressure, temperature, and fO2 conditions. The composition of this compound coexisting with magnetite, quartz, and H2O fluid is a sensitive indicator of fO2; Mg-rich this compound is stable under conditions where hematite (B75146) is present.

Utilization of Fe-Mg Exchange Equilibria with Coexisting Minerals (e.g., Garnet, Olivine, Orthopyroxene) for Quantitative Thermobarometry

Fe-Mg exchange reactions between this compound and coexisting ferromagnesian minerals are particularly valuable for quantitative thermobarometry. While the temperature dependence of Fe-Mg exchange between this compound and olivine or orthopyroxene may be relatively small, limiting their use as precise thermometers, exchange with garnet shows greater potential for thermometry. Research has focused on the partitioning of Fe and Mg between this compound and minerals such as garnet, olivine, and orthopyroxene in various metamorphic rock types, including iron formations and amphibolites.

The distribution coefficient for Fe-Mg exchange between coexisting minerals is primarily controlled by temperature and, to a lesser extent, pressure. By analyzing the chemical compositions of this compound and its coexisting phases and applying appropriate thermodynamic models and empirical calibrations, it is possible to estimate the peak metamorphic temperatures and pressures. However, factors such as intracrystalline cation ordering within the minerals and the influence of minor chemical components can introduce complexities that must be considered for accurate thermobarometry. For instance, the presence of ferric iron in minerals can affect the results of thermobarometric calculations.

Analysis of Phase Relations and Immiscibility Gaps within Amphibole Assemblages

This compound frequently occurs in association with other amphiboles, and the phase relations and miscibility gaps within these amphibole assemblages are crucial for interpreting metamorphic conditions. While this compound-grunerite forms a continuous solid solution series, a significant miscibility gap exists between the calcic amphiboles (such as actinolite and hornblende) and the Fe-Mg amphiboles (this compound-grunerite series).

Understanding the Miscibility Gap between this compound and Calcic Amphiboles (e.g., Hornblende)

The miscibility gap between the calcic amphibole series (such as hornblende and actinolite) and the magnesium-iron-manganese amphibole series (including this compound-grunerite) is a fundamental concept in amphibole phase equilibria. Pairs of intergrown amphiboles clearly define this miscibility gap under specific pressure-temperature conditions of exsolution and equilibration. nih.govnih.gov Textural evidence, such as fine lamellar intergrowths within host crystals, is often interpreted as a result of exsolution upon cooling across this miscibility gap. nih.govwikipedia.orgmdpi.com Coarse homoeaxial intergrowths, conversely, might suggest simultaneous primary crystallization. nih.gov

Chemical analyses of coexisting amphibole pairs are vital for determining the extent of these miscibility gaps and the fractionation of major elements between the two amphiboles. service.gov.uk Studies have shown that the solubility of this compound in hornblende and actinolite appears to be similar, while the solubility of actinolite in this compound was observed to be greater than that of hornblende. nih.govnih.gov

Research on metamorphic this compound-hornblende pairs has provided data on the maximum concentrations of certain elements within the this compound structure when coexisting with hornblende. For instance, maximum CaO, Al2O3, and Na2O contents in this compound in such pairs have been reported as 1.9, 3.2, and 0.2 weight percent, respectively. service.gov.uk Higher reported values in older literature were sometimes attributed to the admixture of other amphiboles like actinolite or hornblende in the analyzed separates. service.gov.uk

Experimental studies on relevant systems, such as this compound-actinolite-plagioclase-quartz-water, have further illuminated these relationships. These experiments demonstrate that this compound can coexist with a range of Ca-Na amphiboles, which exhibit continuous solid solution among themselves but show a wide miscibility gap with respect to this compound. nih.gov The stability field of this compound is influenced by bulk CaO content and temperature, with amphibole-bearing assemblages being replaced by orthopyroxene and clinopyroxene at higher temperatures. nih.gov

Textural relationships between coexisting calcic and Fe-Mg amphiboles can provide insights into whether equilibrium was attained. Sharp optical and chemical boundaries, along with epitaxial intergrowth textures, are consistent with contemporaneous crystallization and the presence of a miscibility gap. rockidentifier.com Conversely, gradational boundaries and continuous solid solution might indicate disequilibrium. rockidentifier.com While a miscibility gap between actinolite and hornblende can be documented in certain metamorphic zones, its closure at higher metamorphic grades may occur. rockidentifier.com Hornblende-cummingtonite pairs are often interpreted as representing a stable mineral assemblage under specific metamorphic conditions. taylorandfrancis.com

Examination of Coexistence and Polymorphic Relationships with Anthophyllite (B1174218)

This compound (monoclinic) and anthophyllite (orthorhombic) are compositionally similar magnesium-iron amphiboles and exhibit a polymorphic relationship. rockidentifier.comnnk.gov.hunih.gov Anthophyllite is generally considered the more common form of magnesium-rich amphibole, and the monoclinic this compound can be metastable relative to orthorhombic anthophyllite in certain compositional ranges. nnk.gov.hu

The coexistence of magnesium-rich this compound and anthophyllite is observed in some metamorphic rocks. nnk.gov.hu Chemical analyses of coexisting anthophyllite-cummingtonite pairs reveal that they can have very similar Fe(total)/Mg ratios, with slight differences sometimes noted in Al2O3 content. service.gov.uk In some complex metamorphic assemblages, three amphiboles – hornblende, this compound, and anthophyllite – have been found to coexist. wikipedia.org

The relationship between anthophyllite and this compound has been described in terms of isodimorphism, where both series extend across a significant range of Fe-Mg compositions. scribd.com Early studies based on chemical composition suggested that anthophyllites and cummingtonites were not dimorphous, proposing a compositional divide based on ferrous iron content. However, later research and experimental work have refined this understanding, demonstrating their polymorphic relationship and the extent of their respective solid solutions. scribd.com

Structural studies have investigated the different crystallographic forms, including the P21/m and C2/m structure types of this compound. It has been suggested that the P21/m phase might represent a metastable intermediate that reversibly inverts to the C2/m structure type upon heating. energy.gov

Advanced Analytical Methodologies for Cummingtonite Characterization

X-ray Diffraction (XRD) Techniques

X-ray Diffraction (XRD) is a fundamental technique for studying the crystalline structure of minerals like cummingtonite. It provides information about the arrangement of atoms within the crystal lattice.

Single-Crystal X-ray Diffraction for Precise Structural Refinement and Site Occupancy Determination

Single-crystal X-ray diffraction is a powerful method for obtaining detailed information about the crystal structure of this compound, including precise atomic positions and site occupancies rruff.info. This technique involves directing an X-ray beam at a single crystal and measuring the diffracted beams. The resulting diffraction pattern is used to determine the unit cell parameters, space group, and the positions of individual atoms within the unit cell bc-mlard.ca.

Studies using single-crystal XRD on this compound have been instrumental in understanding cation ordering within its structure. For instance, refinements have shown the distribution of Mg and Fe²⁺ ions among the different crystallographic sites (M1, M2, M3, and M4) rruff.info. The M4 site, in particular, shows a preferential occupancy by Fe²⁺ ions msaweb.org. Precise structural refinement allows for the determination of bond lengths and angles, providing insights into the coordination environment of cations and the distortion of polyhedra within the structure msaweb.org.

Furthermore, single-crystal XRD can reveal structural changes associated with phase transitions in this compound, such as the C2/m to P2₁/m transition observed under varying temperature and pressure conditions geoscienceworld.orgcarnegiescience.edu. The appearance of reflections that violate the higher-symmetry space group (C2/m) indicates a transition to a lower-symmetry structure (P2₁/m) carnegiescience.edu. Site occupancy determination through single-crystal refinement helps to understand how cation distribution influences the stability of these different structural phases carnegiescience.eduarizona.edu.

Powder X-ray Diffraction and Rietveld Analysis for Quantitative Phase Analysis and Lattice Parameter Determination

Powder X-ray Diffraction (XRD) is widely used for identifying crystalline phases in a sample and determining their relative abundances researchgate.netscirp.org. When combined with Rietveld analysis, powder XRD becomes a quantitative tool for analyzing multiphase mixtures and refining crystal structure parameters, including lattice parameters researchgate.netrruff.info.

In the context of this compound, powder XRD patterns serve as a unique fingerprint for identifying the mineral scirp.org. Rietveld analysis involves fitting a calculated diffraction pattern to the experimentally obtained pattern by adjusting various parameters, such as lattice parameters, atomic positions, and phase fractions researchgate.netrruff.info. This method allows for the quantitative determination of the amount of this compound in a mixture, even in the presence of other minerals researchgate.netscirp.org.

Rietveld analysis also provides precise lattice parameters (a, b, c, and β) for this compound wikipedia.orgrruff.info. These parameters are sensitive to chemical composition, particularly the Mg/Fe ratio, and can be used to estimate the composition of a this compound sample wikipedia.orgminsocam.orgarizona.edu. Changes in lattice parameters with temperature or pressure can also be monitored using in situ powder XRD and Rietveld analysis, providing information about the material's thermal expansion and compressibility carnegiescience.edu.

Data Table: Representative Lattice Parameters for this compound (Monoclinic, C2/m)

ParameterValue (Å)Beta (°)Source
a9.53101.97 wikipedia.org
b18.23- wikipedia.org
c5.32- wikipedia.org
a9.600101.833 diagnosticpathology.eu
b18.300- diagnosticpathology.eu
c5.300- diagnosticpathology.eu

Note: Values may vary slightly depending on the specific composition (Mg/Fe ratio) of the this compound sample.

Spectroscopic Analysis

Spectroscopic techniques provide complementary information to XRD by probing the vibrational and electronic properties of this compound, offering insights into cation oxidation states, bonding environments, and the presence of specific functional groups like hydroxyl ions.

Mössbauer Spectroscopy for Iron Oxidation States and Site Distribution

Mössbauer spectroscopy is a particularly useful technique for studying iron-bearing minerals like this compound, as it can distinguish between different oxidation states of iron (Fe²⁺ and Fe³⁺) and determine their distribution among the different crystallographic sites msaweb.orgminsocam.orgresearchgate.net. This technique is based on the resonant absorption of gamma rays by atomic nuclei, specifically⁵⁷Fe in the case of iron-bearing minerals researchgate.net.

The Mössbauer spectrum of this compound typically shows distinct doublets corresponding to Fe²⁺ ions in the different M sites (M1, M2, M3, and M4) msaweb.org. The parameters obtained from fitting the spectra, such as isomer shift and quadrupole splitting, are sensitive to the coordination environment and oxidation state of the iron ions researchgate.net. Mössbauer spectroscopy has confirmed the preferential occupancy of Fe²⁺ in the M4 site of this compound msaweb.org.

Mössbauer data can be used to estimate the proportions of Fe²⁺ in the different sites, providing valuable information about cation ordering within the this compound structure msaweb.orgminsocam.org. This ordering can be influenced by factors such as temperature and pressure, and Mössbauer spectroscopy can help to understand the kinetics and mechanisms of cation exchange bbk.ac.uk. While this compound is primarily a ferro-magnesian amphibole with iron predominantly in the Fe²⁺ state, Mössbauer spectroscopy can also detect the presence of minor amounts of Fe³⁺ if present mdpi.com.

Data Table: Example of Fe²⁺ Site Distribution in a this compound-Grunerite Sample determined by Mössbauer Spectroscopy

SiteFe²⁺ Occupancy (%)Source
M115.2 ± 0.8 rruff.info
M222.7 ± 0.7 rruff.info
M311.2 ± 1.2 rruff.info
M41.5 ± 0.8 rruff.info

Note: Data is for a grunerite sample with very little Mg, showing Fe occupancy. This compound with higher Mg content would show different distributions.

Infrared (IR) Spectroscopy for Hydroxyl Stretching Vibrations and Cation Ordering

Infrared (IR) spectroscopy is a vibrational spectroscopic technique that is particularly sensitive to the presence of hydroxyl (OH) groups in minerals like this compound geoscienceworld.orgmdpi.com. The O-H stretching vibrations produce characteristic absorption bands in the IR spectrum, and the positions and intensities of these bands are influenced by the local cationic environment around the hydroxyl group geoscienceworld.orgmdpi.com.

In amphiboles, the hydroxyl group is bonded to three cations in the M1 and M3 sites mdpi.com. The specific combination of cations (e.g., MgMgMg, MgMgFe²⁺, MgFe²⁺Fe²⁺, Fe²⁺Fe²⁺Fe²⁺) around the hydroxyl site leads to distinct O-H stretching bands in the IR spectrum mdpi.com. By analyzing these bands, IR spectroscopy can provide information about the cation ordering and clustering in the M1 and M3 sites of this compound bbk.ac.ukmdpi.com.

IR spectroscopy has been used to study the C2/m-P2₁/m phase transition in this compound, as the loss of symmetry in the P2₁/m phase leads to a splitting of the O-H stretching bands due to the presence of two non-equivalent OH positions geoscienceworld.orgcarnegiescience.edu. Changes in the wavenumbers and intensities of these bands with temperature or pressure can provide insights into the structural evolution during the phase transition geoscienceworld.orgcarnegiescience.edu.

Data Table: Characteristic O-H Stretching Vibrations in this compound

Cation Combination around OHApproximate Wavenumber (cm⁻¹)Source
MgMgMg~3670 geoscienceworld.org
Fe²⁺Fe²⁺Fe²⁺~3620 geoscienceworld.org
MgMgFe²⁺~3652 mdpi.com
MgFe²⁺Fe²⁺~3636 mdpi.com

Note: Wavenumbers can vary slightly depending on the specific composition and conditions.

Raman Spectroscopy for Vibrational Fingerprinting and High-Pressure Studies

Raman spectroscopy is another vibrational spectroscopic technique that provides complementary information to IR spectroscopy. It involves inelastic scattering of light by the sample, and the scattered light spectrum contains peaks corresponding to the vibrational modes of the mineral arizona.edu. Raman spectroscopy provides a unique vibrational fingerprint that can be used to identify this compound and study its crystal chemistry arizona.edunih.gov.

Raman spectroscopy is particularly useful for studying minerals under high-pressure conditions, often in conjunction with diamond anvil cells mdpi.com. Changes in the Raman spectrum with increasing pressure can indicate phase transitions, changes in bonding, and alterations in the coordination environment of cations mdpi.com. While specific detailed Raman studies solely focused on high-pressure effects on this compound were not extensively found in the provided snippets, the general applicability of Raman spectroscopy for high-pressure mineral studies and vibrational fingerprinting is well-established arizona.edumdpi.comdokumen.pub.

Raman spectroscopy can probe both the silicate (B1173343) framework vibrations and the O-H stretching modes researchgate.net. Analysis of these modes can provide insights into the structure, bonding, and cation distribution in this compound researchgate.net. The sensitivity of Raman peaks to the local atomic environment makes it a valuable tool for understanding short-range order and structural distortions arizona.edu.

Electron Microscopy and Microanalytical Approaches

Electron microscopy techniques, coupled with microanalytical methods, offer high-resolution imaging and chemical analysis capabilities essential for understanding the detailed characteristics of this compound.

Electron Microprobe Analysis (EMPA) for Major and Minor Element Chemical Mapping

Electron Microprobe Analysis (EMPA), also known as Electron Probe Micro Analyzer (EPMA), is a non-destructive technique used for determining the concentrations of elements in small volumes of a specimen. usgs.govscience.gov It involves focusing a finely directed electron beam onto the polished surface of the sample, causing the emission of characteristic X-rays of the elements present. usgs.gov By comparing the intensity of these X-rays to those from standards of known composition, the elemental composition of the unknown sample can be quantified. usgs.gov

EMPA is particularly valuable for chemical mapping, which visualizes the spatial distribution and variation of major and minor elements within a mineral grain or across different mineral phases. This technique can reveal compositional zoning, exsolution lamellae, and the chemical interfaces between minerals. For this compound, EMPA can be used to map the distribution of elements such as Mg, Fe, Si, Ca, Mn, and Al, which are key components of its solid solution series and can indicate variations in its formation conditions or subsequent alteration. arizona.edu Studies have utilized EMPA to analyze the composition of amphiboles, including those in the this compound-grunerite series, to understand their chemistry and relationships with associated minerals. science.govrruff.info The resolution of EMPA is typically on the order of several micrometers. usgs.gov

Transmission Electron Microscopy (TEM) for Microstructural Analysis and Identification of Chain Multiplicity Faults

Transmission Electron Microscopy (TEM) provides significantly higher resolution than SEM, allowing for detailed examination of the internal microstructure of minerals at the nanoscale. TEM is particularly useful for studying defects within the crystal lattice, such as dislocations and stacking faults. researchgate.net

For amphiboles like this compound, TEM is instrumental in identifying and characterizing chain multiplicity faults (CMFs). researchgate.netmdpi.commdpi.com Amphiboles are characterized by double silicate chains, and CMFs represent errors in the stacking sequence or width of these chains. mdpi.com These faults can influence the physical and chemical properties of the mineral and provide insights into its growth history and metamorphic conditions. TEM investigations of amphiboles have revealed complex lamellar intergrowths and structural defects, including CMFs elongated parallel to the direction of elongation. researchgate.netresearchgate.netmdpi.com Selected Area Electron Diffraction (SAED) patterns obtained during TEM analysis can display streaking normal to the c-axis, which is indicative of diffuse chain-width errors or CMFs in amphiboles. mdpi.com

Scanning Electron Microscopy (SEM) for Surface Morphology and Textural Investigations

Scanning Electron Microscopy (SEM) is used to examine the surface morphology and texture of mineral samples. psu.edu SEM produces high-magnification images by scanning a focused beam of electrons across the sample surface and detecting secondary or backscattered electrons. psu.edu This technique provides detailed information about the shape, size, and arrangement of mineral grains, as well as the presence of any surface features or alterations.

For this compound, SEM can be used to characterize the habit of crystals, whether they are prismatic, acicular, or fibrous, and to observe textural relationships with other minerals in the host rock. wisc.edulibbyasbestos.org SEM can achieve magnifications up to 10,000× and can be coupled with Energy Dispersive X-ray Spectroscopy (EDS) for semi-quantitative chemical analysis of the imaged material. psu.edumdpi.com This allows for the correlation of morphology with chemical composition at a microscopic level. SEM is valuable for evaluating both the morphological and chemical composition of asbestiform and non-asbestiform mineral habits. psu.eduresearchgate.net

Trace Element Geochemistry using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Laser Ablation ICP-MS (LA-ICP-MS)

Trace elements, although present in low concentrations, can provide critical information about the origin, evolution, and geological history of minerals and their host rocks. scielo.br Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Laser Ablation Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS) are powerful techniques for measuring the abundance of trace elements. mdpi.comnih.gov

ICP-MS typically involves dissolving the sample and introducing it as a liquid into the plasma, where the elements are ionized and then analyzed by a mass spectrometer. LA-ICP-MS, on the other hand, is a spatially resolved technique that uses a laser to ablate a small amount of material from the solid sample surface. mdpi.comnih.gov The ablated material is then transported into the ICP-MS for analysis. mdpi.comnih.gov

Theoretical and Computational Studies on Cummingtonite Behavior

Atomistic Simulations and Quantum Mechanical Calculations

Atomistic simulations and quantum mechanical calculations provide fundamental insights into the behavior of cummingtonite by modeling the interactions between individual atoms and electrons. These methods are essential for understanding the relationship between its atomic structure and macroscopic properties.

Density Functional Theory (DFT) and Ab Initio Approaches for Predicting Crystal Properties

Density Functional Theory (DFT) and other ab initio methods are powerful tools for predicting the crystal properties of minerals based solely on their atomic composition and arrangement, without requiring experimental data. uni-bayreuth.dearxiv.org These methods calculate the electronic structure and total energy of a system, which can then be used to derive various properties such as structural parameters, elastic constants, vibrational frequencies, and relative stabilities of different crystal structures. uni-bayreuth.deunito.it

For this compound, DFT and ab initio calculations can be used to:

Predict equilibrium crystal structures and lattice parameters under different pressure and temperature conditions.

Calculate elastic properties, providing insight into how the mineral deforms under stress. geoscienceworld.orgminsocam.org

Determine vibrational properties, which can be compared with spectroscopic data like Raman and infrared spectroscopy to validate theoretical models and understand bonding characteristics. geoscienceworld.orgminsocam.org

Investigate the energetics of cation ordering on different crystallographic sites (M1, M2, M3, M4, T1, T2), which is crucial for understanding the mineral's stability and phase transitions. researchgate.netgeoscienceworld.org

While ab initio calculations can be computationally intensive, especially for complex structures like amphiboles, they provide a fundamental understanding of the forces governing atomic interactions and can accurately predict properties that are difficult to measure experimentally. uni-bayreuth.dedtic.mil

Molecular Dynamics (MD) Simulations for Understanding Cation Diffusion and Ordering Processes

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of atoms and molecules, making them suitable for investigating dynamic processes such as cation diffusion and ordering in minerals. dtic.milgeoscienceworld.org By simulating the movement of atoms based on interatomic forces derived from empirical potentials or quantum mechanical calculations, MD can provide insights into the mechanisms and kinetics of these processes. dtic.mil

For this compound, MD simulations can help to:

Understand the pathways and rates of diffusion for cations like Mg and Fe within the crystal structure.

Model the process of cation ordering and disordering on the different M and T sites as a function of temperature and pressure. researchgate.netcambridge.org

Investigate the influence of temperature and pressure on the degree of cation ordering and its effect on crystal symmetry and properties. researchgate.netcambridge.org

MD simulations can provide a dynamic view of atomic behavior that is not accessible through static quantum mechanical calculations, offering valuable information about the timescales and mechanisms of kinetic processes in this compound.

Statistical Mechanics and Phenomenological Models for Phase Transitions

Statistical mechanics and phenomenological models are employed to understand and describe phase transitions in minerals like this compound from a macroscopic perspective. These approaches relate the microscopic properties of the system to its bulk thermodynamic behavior.

This compound exhibits a notable structural phase transition between the C2/m and P2₁/m space groups. researchgate.netresearchgate.netcarnegiescience.eduresearchgate.netresearchgate.net This transition is influenced by temperature, pressure, and the Mg/Fe²⁺ ratio, as well as the ordering of cations on the M4 site. researchgate.netcarnegiescience.eduresearchgate.netresearchgate.net

Statistical mechanics models, such as the Ising model or more complex lattice models, can be used to describe the ordering of cations on crystallographic sites and its relationship to the phase transition. researchgate.netjussieu.fr These models consider the interactions between neighboring cations and the entropy associated with their arrangements.

Phenomenological models, such as Landau theory, provide a framework for describing phase transitions in terms of an order parameter that characterizes the change in symmetry. researchgate.netresearchgate.netcristallografia.org Landau theory can be used to model the temperature and pressure dependence of the phase transition in this compound and to understand its order (e.g., first-order or second-order). researchgate.netresearchgate.net Studies have investigated the C2/m ↔ P2₁/m transition in this compound using experimental data and theoretical models, indicating that the transition is close to second order or has a significant contribution from higher-order terms in the Landau potential. researchgate.net The transition pressure can show a plateau at the grunerite end-member composition. researchgate.net

These models help to explain the observed changes in crystal structure, symmetry, and physical properties (such as elastic behavior) that occur during the phase transition in this compound. researchgate.netcristallografia.org

Development and Refinement of Theoretical Models for Geothermobarometric Applications

Theoretical models for this compound are crucial for its application as a geothermobarometer, a tool used to estimate the pressure and temperature conditions under which rocks formed or underwent metamorphism. researchgate.netresearchgate.netlu.se Geothermobarometry relies on the principle that the chemical composition and mineral assemblages of rocks are sensitive to temperature and pressure.

Developing accurate geothermobarometers involving this compound requires:

Precisely determined thermodynamic data for this compound and coexisting minerals across a range of temperatures and pressures. researchgate.netethz.ch

Accurate models for the mixing behavior of solid solutions, such as the this compound-grunerite series, accounting for non-ideal mixing and cation ordering. researchgate.netethz.ch

Refined theoretical models that integrate experimental data (e.g., phase equilibrium experiments, calorimetric measurements, structural studies) with computational results (e.g., ab initio calculations of end-member properties, MD simulations of ordering). researchgate.netethz.ch

Thermodynamic models for the this compound-grunerite solid solution have been developed, accounting for intersite cation ordering of Fe²⁺ and Mg and intrasite interaction energies. researchgate.netethz.ch These models aim to accurately predict the activity-composition relationships within the solid solution, which are essential for geothermobarometric calculations. ethz.ch Ongoing research involves the refinement and expansion of thermodynamic datasets and models to improve the accuracy of temperature and pressure estimates derived from this compound-bearing mineral assemblages. researchgate.netethz.ch

Data from experimental studies, such as high-pressure and high-temperature X-ray diffraction and Mössbauer spectroscopy, are used to constrain and validate these theoretical models. researchgate.netresearchgate.netcarnegiescience.eduresearchgate.net For example, studies of the C2/m-P2₁/m phase transition as a function of pressure and composition provide critical data for refining models of this compound behavior under metamorphic conditions. researchgate.netcarnegiescience.eduresearchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.